molecular formula C8H9FN2O B13613319 (Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide

(Z)-2-fluoro-N'-hydroxy-4-methylbenzene-1-carboximidamide

Cat. No.: B13613319
M. Wt: 168.17 g/mol
InChI Key: VAFZTNBEYGKMHH-UHFFFAOYSA-N
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Description

(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is a chemical compound with a unique structure that includes a fluorine atom, a hydroxy group, and a carboximidamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methylbenzonitrile as the primary starting material.

    Hydroxylation: The hydroxy group is introduced via a hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.

    Carboximidamide Formation: The final step involves the conversion of the nitrile group to a carboximidamide group, typically using hydroxylamine under acidic conditions.

Industrial Production Methods

Industrial production of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and catalysts to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboximidamide group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.

Major Products

    Oxidation: Formation of 2-fluoro-4-methylbenzaldehyde.

    Reduction: Formation of 2-fluoro-N’-hydroxy-4-methylbenzene-1-amine.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with specific active sites in enzymes, making it a candidate for drug development.

Medicine

In medicine, (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to these targets, while the hydroxy and carboximidamide groups facilitate specific interactions with active sites. These interactions can modulate the activity of the target molecules, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-fluoro-N’-hydroxybenzene-1-carboximidamide
  • 4-methylbenzene-1-carboximidamide
  • 2-fluoro-4-methylbenzene-1-carboximidamide

Uniqueness

(Z)-2-fluoro-N’-hydroxy-4-methylbenzene-1-carboximidamide is unique due to the presence of both the fluorine atom and the hydroxy group on the benzene ring. This combination of functional groups provides distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

2-fluoro-N'-hydroxy-4-methylbenzenecarboximidamide

InChI

InChI=1S/C8H9FN2O/c1-5-2-3-6(7(9)4-5)8(10)11-12/h2-4,12H,1H3,(H2,10,11)

InChI Key

VAFZTNBEYGKMHH-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/O)/N)F

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)N)F

Origin of Product

United States

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